molecular weight and formula of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
molecular weight and formula of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
An In-Depth Technical Guide to 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine
Introduction
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure integrates three key pharmacophoric elements: a chlorinated pyrrole ring, an amide linker, and a piperazine moiety. The pyrrole scaffold is a fundamental component of numerous natural products and synthetic drugs, valued for its diverse biological activities.[1][2][3] The piperazine ring is a privileged scaffold in drug design, often incorporated to improve aqueous solubility, modulate basicity, and provide a versatile point for structural modification to enhance target binding and pharmacokinetic properties.[4][5] The inclusion of a chlorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, a strategy commonly employed in the development of pharmaceuticals.[6]
This guide provides a comprehensive overview of the core chemical and physical properties of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine, its structural elucidation, a plausible synthetic pathway, and its potential applications, offering a foundational resource for researchers and drug development professionals.
Core Physicochemical Data
The fundamental properties of this molecule are summarized below, providing a quantitative basis for experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃O | [7] |
| Molecular Weight | 213.66 g/mol | [7] |
Chemical Structure and Elucidation
The molecular architecture of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is defined by the covalent linkage of a 4-chloro-1H-pyrrole-2-carboxylic acid derivative with a piperazine ring via an amide bond.
Caption: 2D structure of 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.
Synthesis and Characterization
While specific literature on the synthesis of this exact molecule is not detailed in the provided search results, a logical and established synthetic approach would involve the formation of an amide bond.
Proposed Synthetic Workflow
The most direct route is the coupling of an activated 4-chloro-1H-pyrrole-2-carboxylic acid with piperazine. Piperazine's symmetrical nature presents a challenge in achieving mono-acylation, often requiring the use of a protecting group (e.g., Boc) on one of the nitrogen atoms or careful control of stoichiometry.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via Amide Coupling
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Activation of Carboxylic Acid: To a solution of 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add a coupling agent such as thionyl chloride or HATU (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq). Stir the mixture at room temperature for 1-2 hours to form the activated acid intermediate.
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Coupling Reaction: In a separate flask, dissolve piperazine (typically in excess, e.g., 5 eq, to favor mono-acylation) in the same anhydrous solvent. Cool the solution to 0 °C.
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Addition: Slowly add the activated acid solution from step 1 to the piperazine solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up: Quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product using column chromatography on silica gel to isolate the desired 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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¹H NMR: The spectrum is expected to show distinct signals for the two non-equivalent pyrrole protons, four sets of methylene protons on the piperazine ring, and the N-H protons of both the pyrrole and piperazine rings.
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¹³C NMR: Key signals would include those for the carbonyl carbon (amide), and the distinct carbon atoms of the 4-chloropyrrole and piperazine rings.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₁₂ClN₃O) would confirm its elemental composition.
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Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretch would be expected around 1630-1680 cm⁻¹.[8]
Scientific Context and Potential Applications
The structural motifs present in 1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine suggest a high potential for biological activity, making it a valuable scaffold for further investigation.
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Anticancer Potential: Pyrrole derivatives are investigated for their cytotoxic effects against various cancer cell lines.[3] Similarly, numerous piperazine-containing compounds have been developed as anticancer agents, often acting as kinase inhibitors.[5][9] The combination of these two scaffolds could lead to novel compounds with potent antiproliferative activity.
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Anti-infective Properties: The pyrrole ring is a core component of compounds with antibacterial and antitubercular activity.[2] The piperazine moiety is also found in various anti-infective agents, including antiparasitics.[4] This suggests that the target molecule could be explored as a lead for developing new treatments for infectious diseases.
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Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their diverse activities in the CNS, acting on various neurotransmitter receptors.[10] The specific pyrrole-carbonyl substitution could modulate these interactions, presenting opportunities for developing novel agents for neurological or psychiatric disorders.
Conclusion
1-(4-chloro-1H-pyrrole-2-carbonyl)piperazine is a synthetically accessible molecule with a chemical structure primed for biological investigation. Its core properties, defined by the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol , provide the basis for its use in research.[7] The strategic combination of a chlorinated pyrrole, an amide linker, and a piperazine ring creates a scaffold with high potential in drug discovery, particularly in the areas of oncology, infectious disease, and neuroscience. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising compound.
References
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- 1-[(4-chloro-1H-pyrrol-2-yl)carbonyl]piperazine | SCBT - Santa Cruz Biotechnology. (n.d.).
- 1-(4-Chloro-2-fluorophenyl)piperazine | C10H12ClFN2 | CID 2783123 - PubChem. (n.d.).
- 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione - PubChem. (n.d.).
- Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC. (2021, March 30).
- 1-(4-Chlorophenyl)piperazine (CAS 38212-33-8) - Caymanchem.com. (n.d.).
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC. (2025, October 13).
- Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012, June 28).
- Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. (2023, July 18).
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012, July 20).
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- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21).
- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. (n.d.).
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